

Introduction: A Multifunctional Tecton for Advanced Synthesis

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Compound of Interest

Compound Name:	<i>1,4-Dibromo-2,5-bis(bromomethyl)benzene</i>
CAS No.:	35335-16-1
Cat. No.:	B1298649

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1,4-Dibromo-2,5-bis(bromomethyl)benzene is a highly functionalized aromatic compound featuring a benzene core substituted with four bromine atoms.^[1] Its strategic value lies in the presence of two distinct types of carbon-bromine bonds: two aryl bromides directly attached to the aromatic ring and two benzylic bromides on the methyl substituents. This structural arrangement provides orthogonal reactivity, allowing for selective, stepwise functionalization. The aryl bromides are ideal substrates for metal-catalyzed cross-coupling reactions, while the benzylic bromides are highly susceptible to nucleophilic substitution. This dual reactivity makes it an exceptionally versatile precursor for constructing complex molecular architectures and advanced polymeric materials.

Synthesis and Purification

The most established method for preparing **1,4-Dibromo-2,5-bis(bromomethyl)benzene** is through the radical bromination of 2,5-dibromo-*p*-xylene. This reaction typically employs *N*-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under photolytic conditions.

Experimental Protocol: Synthesis of 1,4-Dibromo-2,5-bis(bromomethyl)benzene

Materials:

- 2,5-Dibromo-p-xylene
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN)
- Carbon tetrachloride (CCl₄) or a suitable alternative (e.g., chlorobenzene)
- Saturated aqueous sodium bicarbonate solution
- Deionized water
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)
- Hexanes or ethanol for recrystallization

Procedure:

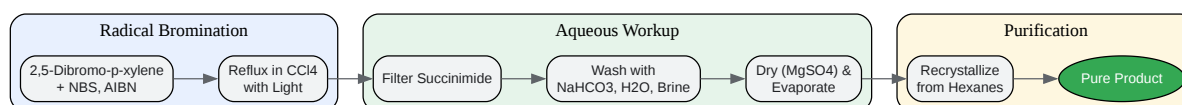
- To a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2,5-dibromo-p-xylene.
- Dissolve the starting material in a minimal amount of CCl₄.
- Add N-bromosuccinimide (2.2 equivalents) and a catalytic amount of AIBN (approx. 0.05 equivalents).
- Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a 250W tungsten lamp.
- Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

- Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
- Filter the mixture and wash the solid succinimide with a small amount of cold CCl_4 .
- Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, deionized water, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and remove the solvent under reduced pressure.
- Purify the resulting crude solid by recrystallization from hot hexanes or ethanol to yield the product as a white crystalline solid.

Causality in Experimental Design:

- NBS as Bromine Source: NBS is preferred over elemental bromine (Br_2) for benzylic bromination as it maintains a low, steady concentration of bromine in the reaction mixture, minimizing side reactions such as aromatic bromination.
- Radical Initiator: AIBN initiates the reaction by decomposing upon heating to form radicals, which then propagate the chain reaction for bromination at the benzylic positions.
- Purification: Recrystallization is critical to remove any unreacted starting material or mono-brominated intermediates, ensuring the high purity required for subsequent polymerization or cross-coupling reactions where stoichiometry is key.

Diagram: Synthetic Workflow



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Caption: Step-wise workflow for the synthesis and purification of the target compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of **1,4-Dibromo-2,5-bis(bromomethyl)benzene**.

Table: Core Physicochemical Properties

Property	Value	Reference
CAS Number	35335-16-1	[1][2][3][4]
Molecular Formula	C ₈ H ₆ Br ₄	[1][2][3]
Molecular Weight	421.75 g/mol	[1][2][3]
Appearance	White to light yellow crystalline solid	[2]
Melting Point	158-162 °C	[2]
IUPAC Name	1,4-dibromo-2,5-bis(bromomethyl)benzene	[1]
InChIKey	UOCMTKLYRROETA-UHFFFAOYSA-N	[1]

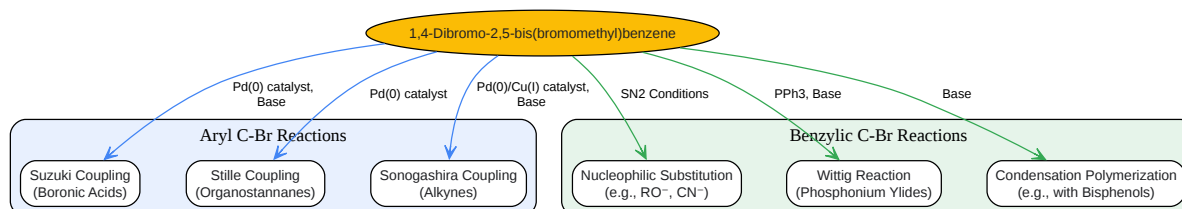
Spectroscopic Characterization:

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to be simple, showing two singlets with a 2:1 integration ratio.
 - δ ≈ 7.7 ppm (s, 2H, Ar-H)
 - δ ≈ 4.6 ppm (s, 4H, -CH₂Br)
- ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display three distinct signals.
 - δ ≈ 138 ppm (quaternary aromatic C-Br)
 - δ ≈ 134 ppm (aromatic C-H)

- $\delta \approx 30$ ppm (-CH₂Br)
- Mass Spectrometry (EI-MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing four bromine atoms, with the molecular ion peak (M⁺) visible around m/z = 422.

The Principle of Orthogonal Reactivity

The primary utility of this molecule stems from the differential reactivity of its C-Br bonds, which can be addressed selectively using different reaction conditions.



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Caption: Orthogonal reaction pathways available for the title compound.

A. Reactions at the Aryl C-Br Bonds: The bromines on the aromatic ring are unreactive towards nucleophiles but are excellent partners in palladium-catalyzed cross-coupling reactions. This allows for the extension of the π -conjugated system, a critical step in building materials for organic electronics. Common transformations include Suzuki, Stille, and Sonogashira couplings.

B. Reactions at the Benzylic C-Br Bonds: The bromomethyl groups are highly reactive towards a wide range of nucleophiles via an S_N2 mechanism. This reactivity is exploited to introduce solubilizing side-chains, attach functional groups, or to form polymer chains through condensation reactions with difunctional nucleophiles.

Applications in Materials Science

The unique structure of **1,4-Dibromo-2,5-bis(bromomethyl)benzene** makes it a premier building block for high-performance organic materials.

- **Conjugated Polymers:** It serves as a key monomer for synthesizing poly(p-phenylene vinylene) (PPV) derivatives and other conjugated polymers. By first reacting the benzylic bromides to install solubilizing groups and then using the aryl bromides for polymerization (e.g., via Suzuki coupling), polymers with tailored electronic properties and processability can be achieved for use in OLEDs and OPVs.
- **Porous Organic Frameworks (POFs):** The rigid, well-defined geometry and multiple reactive sites make it an ideal tecton for the bottom-up synthesis of crystalline, porous networks. These materials are investigated for applications in gas storage, separation, and heterogeneous catalysis.

Safety and Handling

1,4-Dibromo-2,5-bis(bromomethyl)benzene is a hazardous substance and must be handled with appropriate precautions.

- **Hazard Classification:** The compound is classified as corrosive.[1][2] It causes severe skin burns and eye damage (GHS Hazard H314) and may be corrosive to metals (H290).[1][2]
- **Personal Protective Equipment (PPE):** Always handle this chemical in a certified chemical fume hood.[5] Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a flame-retardant lab coat.[2][5][6]
- **Handling Procedures:** Avoid creating dust.[5] Do not breathe dust or vapors.[2] Ensure emergency eye wash stations and safety showers are immediately accessible.[6]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[7]

References

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